molecular formula C10H16O3 B147442 Pinonic acid CAS No. 61826-55-9

Pinonic acid

Cat. No.: B147442
CAS No.: 61826-55-9
M. Wt: 184.23 g/mol
InChI Key: SIZDUQQDBXJXLQ-UHFFFAOYSA-N
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Description

Pinonic acid, also known as 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid, is an organic compound with the molecular formula C10H16O3. It is a significant oxidation product of α-pinene, a monoterpene commonly found in the essential oils of coniferous trees. This compound plays a crucial role in atmospheric chemistry, particularly in the formation of secondary organic aerosols.

Mechanism of Action

Target of Action

Pinonic acid, a major oxidation product of α-pinene , primarily targets atmospheric aqueous phases such as cloud and fog droplets, and aerosol liquid water . These are important reaction media for the processing of water-soluble organic acids .

Mode of Action

This compound undergoes photo-oxidation in the aqueous phase . This process involves the interaction of this compound with hydroxyl radicals (OH) in the presence of light . The reaction mechanisms and product yields are influenced by the pH of the atmospheric aqueous phases .

Biochemical Pathways

The photo-oxidation of this compound leads to the formation of important α-pinene secondary organic aerosol (SOA) tracers, including 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), and norpinic acid (NPA) . These compounds are formed through a charge transfer reaction pathway unique to the aqueous phase .

Result of Action

The photo-oxidation of this compound results in the formation of MBTCA and NPA . The yields of these compounds vary under different pH conditions. Specifically, the yields of NPA and MBTCA were observed at 3.4% and 2.6% under pH 2, but at 10% and 5.0%, respectively, at pH 8 .

Action Environment

The action of this compound is significantly influenced by environmental factors, particularly the pH of the atmospheric aqueous phases . The pH has been found to drastically affect the yield of the oxidation products of this compound . This highlights the importance of environmental conditions in determining the efficacy and stability of this compound’s action.

Biochemical Analysis

Biochemical Properties

Pinonic acid participates in various biochemical reactions, primarily through its interactions with enzymes and other biomolecules. It is known to undergo photolysis and oxidation reactions. For instance, this compound interacts with hydroxyl radicals (OH) in the aqueous phase, leading to the formation of products like 3-methyl-1,2,3-butanetricarboxylic acid and norpinic acid . These interactions are crucial for understanding the role of this compound in atmospheric processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative stress response in cells by interacting with reactive oxygen species (ROS). This interaction can lead to changes in gene expression related to antioxidant defense mechanisms. Additionally, this compound’s role in the formation of SOA can indirectly impact cellular functions by altering air quality and, consequently, respiratory health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can undergo photolysis, leading to the formation of various products that interact with biomolecules. For example, the photolysis of this compound results in the formation of limononic acid and other minor products through Norrish type I and II reactions . These reactions involve the cleavage of chemical bonds and the formation of new molecular structures, which can interact with enzymes and other proteins, influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can undergo photolysis in both gas and aqueous phases, with varying rates depending on environmental conditions . Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular functions. These effects are particularly relevant in atmospheric studies, where this compound contributes to the formation and aging of SOA.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, it can induce oxidative stress and inflammation, potentially leading to adverse health effects. Studies have shown that high doses of this compound can affect respiratory function and cause tissue damage due to its role in SOA formation .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the oxidation of α-pinene. It interacts with enzymes like hydroxyl radicals, leading to the formation of various oxidation products. These metabolic pathways are essential for understanding the role of this compound in atmospheric chemistry and its impact on air quality .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water allows it to be readily taken up by cells, where it can interact with intracellular components. The distribution of this compound within tissues can influence its overall impact on cellular functions and health .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the activity and function of this compound, particularly in processes related to oxidative stress and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinonic acid can be synthesized through the oxidation of α-pinene. One common method involves the use of ozone (ozonolysis) followed by reductive workup to yield this compound. The reaction typically occurs under mild conditions and can be catalyzed by various oxidizing agents.

Industrial Production Methods: Industrial production of this compound often involves large-scale ozonolysis of α-pinene, followed by purification processes such as distillation and crystallization to obtain high-purity this compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions to form various products, including norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid.

    Reduction: Although less common, this compound can be reduced to form corresponding alcohols under specific conditions.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydroxyl radicals, ozone, and other oxidizing agents under atmospheric conditions.

    Reduction: Hydrogen gas in the presence of metal catalysts.

    Substitution: Strong nucleophiles such as halides or alkoxides.

Major Products Formed:

Scientific Research Applications

Pinonic acid has several applications in scientific research:

Comparison with Similar Compounds

Pinonic acid is similar to other oxidation products of α-pinene, such as pinic acid and norpinic acid. it is unique in its structure and specific oxidation pathways:

Properties

IUPAC Name

2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZDUQQDBXJXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874123
Record name Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-72-3, 17879-35-5, 61826-55-9
Record name Pinonic acid
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Record name Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-DL-Pinonic acid
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Record name Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, (1R,3R)-rel-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinonic acid
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Record name Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-
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Record name cis-3-acetyl-2,2-dimethylcyclobutylacetic acid
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Record name cis-Pinonic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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